Methyl gamma-linolenyl fluorophosphonate

Overview

Description

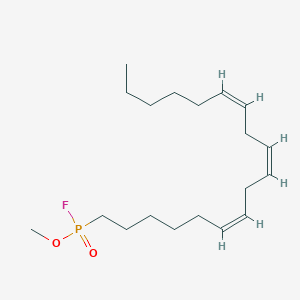

Methyl gamma-linolenyl fluorophosphonate (MγLnFP; C₁₉H₃₄FO₂P) is a fluorophosphonate derivative featuring a γ-linolenyl (6Z,9Z,12Z-octadecatrienyl) chain. It is structurally analogous to methyl arachidonyl fluorophosphonate (MAFP), a well-characterized irreversible inhibitor of phospholipase A2 (PLA2), fatty acid amide hydrolase (FAAH), and cannabinoid CB1 receptors . MγLnFP is typically supplied as a solution in methyl acetate with ≥98% purity and stability ≥1 year at -80°C . While MAFP has been extensively studied, MγLnFP’s pharmacological profile remains under-investigated, though it has been utilized as a reference ligand in molecular docking studies targeting PLA2G4A .

Preparation Methods

| Solvent | Solubility (mg/mL) | Stability |

|---|---|---|

| DMSO | 3.0 | −80°C, 6 months |

| Ethanol | 3.5 | −20°C, 1 month |

| Corn oil | 2.5* | RT, 24–48 hours |

| PBS (pH 7.2) | <0.5 (colloidal) | Not recommended |

In Vivo Formulation Example

For animal studies, a 2.5 mg/mL working solution is prepared by diluting 100 µL of 25 mg/mL DMSO stock into 900 µL corn oil . This avoids precipitation and ensures bioavailability.

Biological Preparation Methods

MGLFP is used in enzymatic assays at micromolar concentrations. Representative protocols include:

Inhibition of Fatty Acid Synthase (FAS)

-

Concentration : 0.54 µM MGLFP inactivates the thioesterase (TE) domain of FAS by >97% .

-

Incubation : Pre-treatment of FAS with MGLFP for 30 minutes at 37°C in Tris-HCl buffer (pH 7.4) .

Phospholipase A₂ (PLA₂) Studies

-

Working Solution : 10 mM stock in DMSO, diluted to 1–10 µM in assay buffer .

-

Key Finding : MGLFP inhibits PLA₂ with an IC₅₀ of 0.2 µM, surpassing diisopropyl fluorophosphate (DIFP) in potency .

Analytical Characterization

Purity and Quality Control

| Parameter | Specification | Method |

|---|---|---|

| Purity (HPLC) | ≥98% | Reverse-phase C8 column |

| Fluoride Content | <0.1% | Ion chromatography |

| Stability (lyophilized) | −70°C, 2 years | MS/MS verification |

Applications in Research

Case Study: FAS Inhibition in Cancer Cells

-

Cell Line : SKBR3 human breast cancer cells.

-

Protocol : 16 µM MGLFP reduces fatty acid biosynthesis by 69% (vs. 84% for dihomo-γ-linolenic acid) .

-

Mechanism : Covalent modification of Ser2308 in the TE domain, confirmed by X-ray crystallography .

Challenges and Optimization

Degradation Risks

-

Hydrolysis : The fluorophosphonate group is susceptible to aqueous hydrolysis. Solutions in PBS form colloids within 1 hour .

Scalability Issues

Chemical Reactions Analysis

Types of Reactions

Methyl gamma-linolenyl fluorophosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: The fluorophosphonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphonates .

Scientific Research Applications

Methyl gamma-linolenyl fluorophosphonate is primarily used in scientific research, particularly in the fields of:

Mechanism of Action

Methyl gamma-linolenyl fluorophosphonate exerts its effects by irreversibly inhibiting phospholipases, enzymes that hydrolyze phospholipids into fatty acids and other lipophilic substances . This inhibition occurs through the formation of a covalent bond between the fluorophosphonate group and the active site of the enzyme . The compound also interacts with cannabinoid receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

MγLnFP and MAFP share a fluorophosphonate core but differ in their fatty acid chains:

- MγLnFP: γ-linolenyl chain (18:3, n-6; 6Z,9Z,12Z).

- MAFP : Arachidonyl chain (20:4, n-6; 5Z,8Z,11Z,14Z).

Table 1: Structural Comparison

| Compound | Molecular Formula | Molecular Weight | Fatty Acid Chain | Key Functional Groups |

|---|---|---|---|---|

| MγLnFP | C₁₉H₃₄FO₂P | 344.4 | 6Z,9Z,12Z-octadecatrienyl | Fluorophosphonate, methyl ester |

| MAFP | C₂₁H₃₄FO₂P | 376.5 | 5Z,8Z,11Z,14Z-eicosatetraenyl | Fluorophosphonate, methyl ester |

The shorter, less unsaturated γ-linolenyl chain in MγLnFP likely reduces its lipid solubility and alters its binding affinity to enzymes and receptors compared to MAFP .

Enzyme Inhibition Profiles

Both compounds inhibit phospholipases and FAAH, but with distinct potencies:

Phospholipase A2 (PLA2) Inhibition

- MAFP: Irreversibly inhibits cytosolic PLA2 (cPLA2) and Ca²⁺-independent PLA2 (iPLA2) at nanomolar concentrations.

- Direct inhibitory activity data are lacking, but structural similarity to MAFP implies comparable (though weaker) effects .

FAAH Inhibition

- MAFP: Potent FAAH inhibitor (IC₅₀ ~1–10 nM), critical in endocannabinoid metabolism studies .

- MγLnFP: No direct FAAH inhibition data available. Its γ-linolenyl chain may reduce affinity compared to MAFP’s arachidonyl group, which mimics FAAH’s native substrate (anandamide) .

Table 2: Enzyme Inhibition Comparison

| Compound | PLA2 Inhibition (cPLA2/iPLA2) | FAAH Inhibition | Key Evidence |

|---|---|---|---|

| MAFP | Yes (IC₅₀ ~nM) | Yes (IC₅₀ ~nM) | |

| MγLnFP | Probable (structural analogy) | Not reported |

Receptor Interactions

Cannabinoid CB1 Receptor Antagonism

- MAFP: Irreversibly inhibits CB1 receptors, attenuating agonist effects (e.g., WIN 55,212-2, THC) in guinea-pig intestinal preparations. No effect on opioid or adrenergic receptors .

- MγLnFP: No direct evidence of CB1 interaction. Structural differences likely preclude significant activity, as the arachidonyl chain in MAFP is critical for CB1 binding .

Biological Activity

Methyl gamma-linolenyl fluorophosphonate (MGLFP) is a synthetic compound derived from polyunsaturated fatty acids, particularly gamma-linolenic acid (GLA). This compound has garnered attention due to its potential biological activities, particularly in the context of phospholipase inhibition and its implications in various therapeutic areas, including cancer treatment and inflammatory diseases.

MGLFP contains a fluorophosphonate group that allows it to act as an irreversible inhibitor of specific enzymes. The crystal structure studies have shown that MGLFP covalently modifies the active site of the human fatty acid synthase (hFAS) thioesterase domain, leading to its inactivation. The binding of the 18-carbon gamma-linolenyl tail within the enzyme's active site suggests a unique mechanism by which MGLFP can inhibit fatty acid biosynthesis, a pathway often upregulated in cancer cells .

Phospholipase Inhibition

MGLFP has been identified as a potent inhibitor of phospholipases, which are critical enzymes involved in lipid metabolism and inflammatory responses. By irreversibly inactivating these enzymes, MGLFP may reduce the production of pro-inflammatory mediators. This action is particularly relevant in conditions such as traumatic brain injury (TBI), where phospholipase activity contributes to secondary damage through inflammatory pathways .

Anti-Cancer Properties

Research indicates that MGLFP can inhibit fatty acid synthesis in various cancer cell lines, including human breast cancer cells. The inhibition of hFAS activity leads to reduced cell proliferation and may provide a therapeutic avenue for targeting cancers characterized by high fatty acid biosynthesis . The ability of MGLFP to modulate fatty acid metabolism positions it as a potential candidate for cancer treatment strategies.

Case Studies and Research Findings

- Inhibition of Fatty Acid Synthase : A study demonstrated that MGLFP effectively inhibits the thioesterase activity of hFAS, leading to decreased fatty acid production in 3T3-L1 preadipocytes and breast cancer cell lines. This suggests that dietary long-chain polyunsaturated fatty acids can exert significant effects on cancer cell metabolism through compounds like MGLFP .

- Impact on Inflammatory Responses : In models of TBI, MGLFP administration resulted in decreased levels of leukotrienes (LTs), which are known to exacerbate edema and inflammation post-injury. The compound's ability to modulate LT synthesis highlights its potential role in managing inflammatory conditions .

- Therapeutic Implications : The inhibition of phospholipases by MGLFP may offer benefits in treating chronic inflammatory diseases and conditions associated with excessive lipid metabolism. Its dual action on both cancer cell proliferation and inflammation presents a compelling case for further exploration in clinical settings .

Data Summary

Q & A

Basic Research Questions

Q. What methodologies are optimal for extracting and purifying MγLnFP from biological matrices?

The Bligh-Dyer method is a foundational protocol for lipid extraction, utilizing chloroform-methanol mixtures to isolate lipids while minimizing degradation . For MγLnFP (a fluorophosphonate analog), ensure extraction under inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis. Post-extraction, purify via silica gel chromatography using gradients of chloroform/methanol to separate phosphonate analogs from phospholipids . Validate purity via LC-MS or -NMR .

Q. What biochemical assays confirm MγLnFP’s inhibitory activity against phospholipases?

Use radiolabeled substrate assays (e.g., -arachidonic acid-labeled membranes) to quantify inhibition of cytosolic phospholipase A2 (cPLA2) or Ca-independent PLA2 (iPLA2). Pre-incubate MγLnFP (1–100 nM) with enzyme preparations, then measure residual activity via thin-layer chromatography (TLC) or fluorescence-based substrates. Compare dose-response curves to MAFP, a structurally related inhibitor .

Q. How is MγLnFP characterized for stability in experimental buffers?

Assess stability via accelerated degradation studies : incubate MγLnFP in PBS (pH 7.4) at 37°C and measure hydrolysis rates using -NMR. Store stock solutions in methyl acetate at -80°C to maintain integrity for ≥1 year .

Advanced Research Questions

Q. How can researchers design experiments to test MγLnFP’s selectivity across PLA2 isoforms?

- Isoform-specific assays : Use recombinant cPLA2, iPLA2, and secretory PLA2 (sPLA2) in parallel.

- Competitive inhibitors : Co-administer MAFP (10 µM) or bromoenol lactone (iPLA2 inhibitor) to isolate isoform contributions.

- Kinetic analysis : Calculate ratios to compare irreversible inhibition efficiency across isoforms .

Q. What experimental strategies resolve contradictions in MγLnFP’s reported inhibitory effects?

Contradictions (e.g., null effects in certain PLA2 assays) may arise from:

- Enzyme source : Tissue-specific isoforms (e.g., myocardial vs. neuronal iPLA2) differ in sensitivity.

- Assay conditions : Calcium concentration modulates cPLA2 activity; validate buffer composition.

- Pre-incubation time : Extend MγLnFP-enzyme contact (≥30 min) to ensure covalent modification .

Q. How can molecular docking complement functional assays to study MγLnFP’s receptor interactions?

- Docking simulations : Model MγLnFP’s binding to cannabinoid CB1 receptors using crystal structures (e.g., PDB: 5TGZ). Focus on fluorophosphonate interactions with catalytic serine residues.

- Functional validation : Pair docking data with electrophysiology (e.g., inhibition of WIN 55,212-2 responses in guinea pig ileum) to confirm irreversible antagonism .

Q. What methods differentiate MγLnFP’s pharmacological effects from MAFP in vivo?

- Metabolic profiling : Use LC-MS/MS to track MγLnFP vs. MAFP degradation in plasma.

- Receptor knockout models : Compare responses in CB1 mice to isolate receptor-specific effects.

- Behavioral assays : Test MγLnFP in cannabinoid-driven models (e.g., analgesia, hypothermia) and contrast with MAFP .

Q. Data Analysis & Technical Challenges

Q. How should researchers interpret partial inhibition curves in MγLnFP dose-response studies?

Partial inhibition may indicate:

- Non-covalent interactions : Perform washout experiments; irreversible inhibitors show no activity recovery.

- Allosteric modulation : Use Schild analysis to distinguish competitive vs. non-competitive mechanisms.

- Enzyme reactivation : Test if adding fresh enzyme restores activity, ruling out inhibitor depletion .

Q. What statistical approaches address variability in MγLnFP’s inhibitory potency across cell lines?

- Mixed-effects models : Account for inter-cell line variability (e.g., HEK293 vs. SH-SY5Y).

- Normalization : Express inhibition as % of baseline activity (vehicle control) ± SEM.

- Meta-analysis : Pool data from ≥3 independent labs to identify consensus IC values .

Q. How can researchers integrate MγLnFP studies with lipidomics workflows?

Properties

IUPAC Name |

(6Z,9Z,12Z)-1-[fluoro(methoxy)phosphoryl]octadeca-6,9,12-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20,21)22-2/h7-8,10-11,13-14H,3-6,9,12,15-19H2,1-2H3/b8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIHGLSRUVHCML-JPFHKJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCP(=O)(OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCP(=O)(OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34FO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.